Dinaphthalen-1-ylborinic acid
Description
Naphthalen-1-ylboronic acid (CAS No. 13922-41-3) is a boronic acid derivative with the molecular formula C₁₀H₉BO₂ and a molecular weight of 171.99 g/mol . It is characterized by a boron atom bonded to a hydroxyl group and a naphthalene ring at the 1-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity in forming carbon-carbon bonds .
Synthesis: A representative synthesis method involves palladium-catalyzed coupling under inert conditions. For example, a reaction using tris(dibenzylideneacetone)dipalladium(0) as a catalyst, potassium phosphate as a base, and toluene as a solvent at 80°C for 8 hours achieved an 81% yield .
Properties
CAS No. |
62981-91-3 |
|---|---|
Molecular Formula |
C20H15BO |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
dinaphthalen-1-ylborinic acid |
InChI |
InChI=1S/C20H15BO/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H |
InChI Key |
JZZJOBIELUXIGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-ylborinic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the reaction of naphthylmagnesium bromide with triisobutylborate, followed by hydrolysis to yield the desired borinic acid . Another approach involves the use of boronic esters, which are synthesized by the dehydration of boric acid with alcohols .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-1-ylborinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acids to boranes.
Substitution: The boron atom in this compound can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: Boronic acids and borates.
Reduction: Boranes.
Substitution: Various substituted borinic acids and boronic esters.
Scientific Research Applications
Dinaphthalen-1-ylborinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dinaphthalen-1-ylborinic acid involves its ability to form covalent bonds with various molecular targets. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophilic groups in biomolecules. This interaction can inhibit enzyme activity or alter molecular pathways, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Requires protection from moisture and light, stored sealed at room temperature .
- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
Naphthalen-1-ylboronic Acid vs. Naphthalen-1-ylmethanol
- Functional Groups: Naphthalen-1-ylboronic acid: Boronic acid (-B(OH)₂) . Naphthalen-1-ylmethanol: Hydroxyl (-OH) and methylene (-CH₂-) groups .
- Reactivity: Boronic acid derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s electrophilic character . Naphthalen-1-ylmethanol participates in hydrogen bonding, forming infinite chains in its crystal structure via O–H⋯O interactions .
Naphthalen-1-ylboronic Acid vs. 1-Fluoronaphthalene
- Substituent Effects :
Structural and Crystallographic Differences
Note: The planarity of Naphthalen-1-ylmethanol is attributed to minimal steric hindrance from the hydroxyl group, unlike the bulkier boronic acid moiety .
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